Eprazinone dihydrochloride Eprazinone dihydrochloride Eprazinone hydrochloride is a hydrochloride obtained by combining eprazinone with two molar equivalents of hydrochloric acid. It has a role as a mucolytic. It contains an eprazinone(2+).
Brand Name: Vulcanchem
CAS No.: 10402-53-6
VCID: VC20753250
InChI: InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H
SMILES: CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Molecular Formula: C24H33ClN2O2
Molecular Weight: 417.0 g/mol

Eprazinone dihydrochloride

CAS No.: 10402-53-6

Cat. No.: VC20753250

Molecular Formula: C24H33ClN2O2

Molecular Weight: 417.0 g/mol

* For research use only. Not for human or veterinary use.

Eprazinone dihydrochloride - 10402-53-6

CAS No. 10402-53-6
Molecular Formula C24H33ClN2O2
Molecular Weight 417.0 g/mol
IUPAC Name 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H
Standard InChI Key IBILYOQEISPYMM-UHFFFAOYSA-N
SMILES CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Canonical SMILES CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Chemical Properties and Structure

Eprazinone dihydrochloride is the dihydrochloride salt of eprazinone, a piperazine derivative with the chemical name 3-(4-(2-ethoxy-2-phenylethyl)piperazin-1-yl)-2-methyl-1-phenylpropan-1-one dihydrochloride . The compound is identified by the CAS registry number 10402-53-6 .

Molecular Characteristics

The compound consists of a parent structure with molecular formula C₂₄H₃₂N₂O₂, combined with two hydrochloride groups (2HCl) to form the dihydrochloride salt . Key molecular properties are presented in Table 1:

PropertyValue
Molecular FormulaC₂₄H₃₂N₂O₂·2HCl
Molecular Weight453.445 g/mol
Parent Compound Weight380.5231 g/mol
SMILES NotationCl.Cl.CCOC(CN1CCN(CC(C)C(=O)C2=CC=CC=C2)CC1)C3=CC=CC=C3
InChIKeyBPMQVOKMMQFZGV-UHFFFAOYSA-N

Structural Features

The parent compound eprazinone is structurally characterized as a member of the piperazine class, where the two amino hydrogen atoms of piperazine are replaced by 2-benzoylpropyl and 2-ethoxy-2-phenylethyl groups . This unique structural arrangement contributes to its multiple pharmacological activities and receptor binding capabilities.

Pharmacological Properties

Eprazinone dihydrochloride exhibits multifaceted pharmacological properties that make it valuable in treating respiratory conditions.

Primary Pharmacological Actions

The compound demonstrates several key pharmacological effects:

  • Mucolytic activity: Reduces mucus viscosity, facilitating expectoration

  • Secretolytic properties: Stimulates bronchial secretions, improving mucus clearance

  • Bronchial antispasmodic effects: Relaxes bronchial smooth muscle, relieving bronchospasm

  • Antitussive action: Suppresses cough reflex through central and peripheral mechanisms

Receptor Interactions

Eprazinone dihydrochloride functions as a neurokinin 1 receptor (NK1R) ligand . This receptor interaction likely contributes to its bronchodilatory and anti-inflammatory properties, as NK1 receptors are involved in neurogenic inflammation and bronchoconstriction pathways.

Mechanism of Action

The therapeutic effects of eprazinone dihydrochloride derive from multiple mechanisms that collectively improve respiratory function.

Bronchodilatory Mechanism

The compound's bronchodilatory effect appears to be related to its action as an NK1R ligand, which modulates neurogenic inflammation in the airways . Additionally, it demonstrates antitussive properties by acting on the coughing center in the medulla oblongata, with an intensity comparable to codeine but without addiction potential .

Comparison with Other Respiratory Medications

Eprazinone dihydrochloride's mechanism differs from:

  • Pure mucolytics like N-acetylcysteine (which primarily break disulfide bonds in mucus)

  • β-agonists (which act primarily through β-adrenergic receptors)

  • Methylxanthines (which inhibit phosphodiesterase)

Its multifunctional approach provides comprehensive management of respiratory symptoms.

Clinical Applications

Eprazinone dihydrochloride has demonstrated efficacy in several respiratory conditions characterized by bronchospasm and excessive mucus production.

Therapeutic Indications

Based on clinical evidence, eprazinone dihydrochloride is primarily indicated for:

  • Chronic bronchitis: Improves pulmonary function and arterial partial pressure of oxygen

  • Productive cough: Provides antitussive effect while facilitating mucus clearance

  • Bronchospastic conditions: Relieves bronchospasm through its antispasmodic properties

Patient Populations

The compound is suitable for various patient populations, including:

  • Adult patients with chronic bronchitis and COPD

  • Elderly patients who may have difficulty with expectoration

  • Children and bedridden patients (particularly in specialized formulations)

Formulations and Administration

Eprazinone dihydrochloride is available in various pharmaceutical formulations designed to optimize its delivery and therapeutic effect.

Available Dosage Forms

The compound has been formulated in several dosage forms:

Dosage FormTrade NamesNotes
Oral tablets/capsulesEftapan, ResplenConventional formulations
Dripping pills-Enhanced disintegration and dissolution speed
Mucitux-Alternative branding

Innovative Formulation Technologies

Patent literature describes innovative formulation approaches for eprazinone hydrochloride, including superfine crushing techniques that enhance dissolution properties . These specialized formulations offer several advantages:

  • Increased disintegration and dispersion speed

  • Enhanced dissolution rate and bioavailability

  • Faster onset of action

  • Improved stability

  • Reduced production costs through efficient use of excipients

Such formulations are particularly beneficial for pediatric patients, elderly individuals, and those with difficulty swallowing conventional dosage forms .

Research Findings and Clinical Evidence

Clinical research has established the efficacy and safety profile of eprazinone dihydrochloride through controlled trials.

Double-Blind Clinical Trial Results

A double-blind clinical trial demonstrated several significant therapeutic benefits of eprazinone dihydrochloride (Eftapan) :

  • Secretolytic efficacy: Marked improvement in mucus clearance

  • Bronchospasmolytic action: Significant bronchodilation measured through pulmonary function tests

  • Antitussive effects: Reduction in cough frequency and intensity

  • Analgesic properties: Relief of pain in the bronchial system

These effects were objectively quantified through pulmonary function parameters, providing evidence-based support for the compound's efficacy .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator